5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Description
5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. Its molecular formula is C₈H₇N₃O₂S, and its molecular weight is 209.23 g/mol. The compound’s structural characterization, including crystallographic data, has been reported in Acta Crystallographica Section E, confirming its planar geometry and intermolecular hydrogen bonding patterns critical for stability .
Properties
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMWKWMOTZIUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Oxazole Ring Construction via Cyclization
The 1,2-oxazole core is frequently synthesized via cyclization of β-hydroxy amides or nitrile oxides. A flow chemistry approach using Deoxo-Fluor® at room temperature has been reported for stereospecific oxazoline formation, followed by oxidation to oxazoles using manganese dioxide (MnO₂).
Procedure :
- React β-hydroxy amide precursor with Deoxo-Fluor® in a continuous-flow reactor.
- Oxidize intermediate oxazoline with MnO₂-packed column (25–60% yield).
Advantages :
Thiazole Ring Synthesis
The 1,3-thiazole-2-amine moiety is commonly prepared via Hantzsch thiazole synthesis :
Example :
Carboxamide Coupling
The final carboxamide bond is formed via peptide coupling between 1,2-oxazole-3-carboxylic acid and 1,3-thiazol-2-amine.
Activation with Carbodiimides
- Reagents : DCC (N,N′-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions : DCM or THF, 0°C to RT, 12–24h.
- Yield : 60–85%.
Procedure :
- Activate 5-methyl-1,2-oxazole-3-carboxylic acid with DCC/DMAP.
- Add 1,3-thiazol-2-amine.
- Purify via column chromatography.
Uranium-Based Reagents
- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
- Conditions : DMF, DIEA, RT, 2h.
- Yield : 70–90%.
Advantages :
Alternative Pathways
One-Pot Oxazole-Thiazole Assembly
A tandem approach synthesizes both rings sequentially:
- Synthesize 5-methyl-1,2-oxazole-3-carbonyl chloride via triphosgene activation .
- React with 1,3-thiazol-2-amine in situ (Et₃N, THF, 0°C, 4h).
- Isolate product (55% yield).
Key Data :
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Triphosgene, DIPEA, DCM | Oxazole-3-carbonyl chloride | 90% |
| 2 | 1,3-Thiazol-2-amine, THF | Final product | 55% |
Optimization and Challenges
Functional Group Compatibility
Industrial-Scale Considerations
Summary of Methods (Table 1)
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | DCC, DMAP | 60–85% | >90% | Moderate |
| HATU-mediated coupling | HATU, DIEA | 70–90% | >95% | High |
| One-pot synthesis | Triphosgene, Et₃N | 55% | 85% | Low |
| Solid-phase synthesis | HBTU, Wang resin | 40–50% | 90% | High |
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide exhibits notable antibacterial properties. In a study comparing various derivatives, compounds containing thiazole and oxazole rings demonstrated significant activity against a range of bacterial strains. The compound's mechanism of action may involve inhibition of bacterial protein synthesis or disruption of cell wall synthesis, similar to other known antibacterial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives containing the thiazole moiety can inhibit the proliferation of cancer cells. For instance, compounds with modifications to the oxazole ring have been tested against various cancer cell lines, yielding promising results in terms of growth inhibition . The structure-activity relationship suggests that specific substitutions can enhance anticancer efficacy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Compounds with similar structures have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications on the oxazole ring significantly impacted the compound's anticancer activity. The derivative with a specific substitution showed over 70% growth inhibition in ovarian cancer cells (OVCAR-8), highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic carboxamides, which are widely studied for their bioactivity. Below is a detailed comparison with analogous molecules, focusing on structural features, physicochemical properties, and synthetic pathways.
Structural Analogues and Substituent Effects
Key structural analogues include:
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (C₁₄H₁₀N₄O₄S): Introduces a nitro group on the thiazole and a phenyl group on the oxazole, enhancing electron-withdrawing effects and π-π stacking capacity .
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (C₁₁H₁₃N₃O₂S₂): Substitutes the oxazole with a thiophene ring, increasing sulfur content and polarizability .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|
| 5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | C₈H₇N₃O₂S | 209.23 | 1.2 | 2.8 | Thiazole, methyl-oxazole |
| 5-Methyl-N-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide | C₉H₁₀N₄O₂ | 206.20 | 0.9 | 5.1 | Pyrazole, methyl-oxazole |
| 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide | C₁₄H₁₀N₄O₄S | 330.32 | 2.5 | 0.3 | Nitro-thiazole, phenyl-oxazole |
| 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | C₁₁H₁₃N₃O₂S₂ | 283.37 | 2.8 | 0.9 | Thiophene, ethyl-methyl groups |
*LogP (partition coefficient) values estimated via computational models.
Key Observations :
- The pyrazole-substituted analogue (C₉H₁₀N₄O₂) exhibits higher solubility due to reduced aromaticity and increased hydrogen-bonding capacity .
- The nitro-thiazole derivative (C₁₄H₁₀N₄O₄S) shows elevated LogP, indicating enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that combines thiazole and oxazole rings, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 209.23 g/mol
- CAS Number : 924716-39-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to:
- Inhibit certain enzymes involved in cellular processes.
- Bind to receptors that modulate various signaling pathways.
These interactions suggest potential applications in treating various diseases, including infections and cancer.
Antimicrobial Properties
Research indicates that compounds with thiazole and oxazole moieties exhibit significant antimicrobial and antifungal properties. For instance:
- A study highlighted the effectiveness of related oxazole derivatives against various bacterial strains, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Case Study : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity against human tumor cell lines (HCT-116 and HeLa). Some derivatives showed significant cytotoxicity, indicating that similar structural motifs might enhance the anticancer activity of this compound .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:
- Studies have shown that related compounds can inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | Structure | Moderate anticancer activity |
| N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | - | Lower antimicrobial activity compared to the methylated form |
| 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | - | Enhanced selectivity against specific cancer cell lines |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of thiazole and oxazole compounds. Notably:
- Antiproliferative Activity : A series of synthesized derivatives demonstrated significant cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) studies revealed that specific substitutions could enhance biological efficacy .
- In Vivo Studies : Preliminary in vivo studies indicated promising results regarding safety profiles and therapeutic indices for related compounds .
Q & A
Q. Table 1: Key Reaction Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | DMF, RT, 12h | 60-75% | |
| Cyclization | I₂, Et₃N, DMF, reflux | 45-65% |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and spectrometric methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the oxazole and thiazole moieties, with emphasis on characteristic shifts (e.g., thiazole C-2 proton at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .
Note : For ambiguous cases, X-ray crystallography (as demonstrated for structurally related compounds) provides definitive confirmation .
Advanced: How can structure-activity relationship (SAR) studies be designed for thiazole-oxazole hybrids?
Answer:
SAR analysis requires systematic structural modifications and biological screening:
Core modifications : Introduce substituents at the oxazole 5-methyl group or thiazole C-4/C-5 positions to assess electronic and steric effects .
Bioactivity profiling : Test against target-specific assays (e.g., kinase inhibition, cytotoxicity panels). For example, analogs with furan or phenyl substitutions showed enhanced anticancer activity in NCI-60 cell line screens .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Activity | Reference |
|---|---|---|
| Thiazole C-4 methyl | Increased cytotoxicity (IC₅₀ < 10 µM) | |
| Oxazole 5-aryl substitution | Improved kinase selectivity |
Advanced: How can contradictions in pharmacological data across studies be resolved?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
Standardized protocols : Adopt consensus assays (e.g., CLSI guidelines for antimicrobial testing) .
Computational validation : Use molecular docking (e.g., AutoDock Vina) to reconcile discrepancies in target binding affinities. For example, GSK-3β docking studies resolved conflicting activity data for oxadiazole derivatives .
Batch reproducibility checks : Ensure synthetic consistency via HPLC purity (>95%) and repeated bioassays .
Basic: What biological targets are plausible for this compound based on structural analogs?
Answer:
The compound’s heterocyclic scaffold suggests potential interactions with:
Q. Table 3: Biological Activities of Structural Analogs
| Compound Class | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thiazole-oxadiazole | Melanoma cell lines | 2.1 µM | |
| Benzoxazole-thiophene | S. aureus | MIC = 4 µg/mL |
Advanced: How can computational tools optimize reaction design for scaled synthesis?
Answer:
Modern computational workflows enhance synthetic efficiency:
Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize viable routes .
Real-time feedback : Integrate computational results with robotic synthesis platforms for autonomous optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
